N-Heptanoylhomoserine lactone

Catalog No.
S1502250
CAS No.
177158-20-2
M.F
C11H19NO3
M. Wt
213.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Heptanoylhomoserine lactone

CAS Number

177158-20-2

Product Name

N-Heptanoylhomoserine lactone

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]heptanamide

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

InChI

InChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13)/t9-/m0/s1

InChI Key

FTMZLSDESAOPSZ-VIFPVBQESA-N

SMILES

CCCCCCC(=O)NC1CCOC1=O

Synonyms

N-heptanoyl-homoserine lactone, N-HHS-L

Canonical SMILES

CCCCCCC(=O)NC1CCOC1=O

Isomeric SMILES

CCCCCCC(=O)N[C@H]1CCOC1=O

Quorum Sensing:

N-Heptanoylhomoserine lactone (C7-HSL) is a small, diffusible signaling molecule involved in quorum sensing. This is a cell-to-cell communication system used by many bacteria to regulate gene expression in response to their population density []. As bacterial populations grow, they produce and release increasing amounts of C7-HSL. When the concentration of C7-HSL reaches a certain threshold, it binds to specific receptor proteins within the bacteria, triggering changes in gene expression that coordinate various cellular activities [].

Applications in Studying Bacterial Virulence:

Researchers utilize C7-HSL to investigate the role of quorum sensing in bacterial virulence. By manipulating C7-HSL levels or blocking its activity, scientists can study how it influences the expression of genes associated with toxin production, biofilm formation, and other processes contributing to bacterial pathogenicity []. This knowledge helps researchers understand the mechanisms underlying bacterial infections and develop strategies to combat them.

Exploring Anti-Quorum Sensing Strategies:

The ability of C7-HSL to control gene expression makes it a valuable tool in exploring anti-quorum sensing (AQS) strategies. Scientists are developing molecules that can disrupt C7-HSL signaling by inhibiting its synthesis, degradation, or binding to its receptors []. By targeting quorum sensing pathways, AQS approaches offer a promising alternative to traditional antibiotics, potentially mitigating the emergence of antibiotic-resistant bacteria.

N-Heptanoylhomoserine lactone (C7-HSL) is a small, diffusible signaling molecule involved in a bacterial cell-to-cell communication process called quorum sensing (QS) []. Produced by various Gram-negative bacteria, C7-HSL allows them to monitor their population density. As the bacterial population increases, the concentration of C7-HSL in the surrounding environment rises. When this concentration reaches a threshold level, bacteria can detect it and respond by regulating gene expression in a coordinated manner, activating genes associated with virulence, biofilm formation, bioluminescence, and antibiotic production [, ].


Molecular Structure Analysis

C7-HSL has the chemical formula C11H19NO3 and a molecular weight of 213.3. Its structure consists of a homoserine lactone ring (cyclic ester of homoserine) with a heptanoyl group (derived from heptanoic acid) attached to the nitrogen atom []. This structure features a lactone group (cyclic ester), an amide bond (between the nitrogen and the carbonyl carbon), and an aliphatic chain (heptanoyl group). The lactone and amide functional groups contribute to the polarity of the molecule, while the heptanoyl chain provides some hydrophobicity [].


Chemical Reactions Analysis

Synthesis:

The specific biosynthesis pathway of C7-HSL in bacteria involves enzymes belonging to the LuxI family. These enzymes catalyze the reaction between S-adenosylmethionine (SAM) and a specific fatty acid acyl-CoA precursor (heptanoyl-CoA in the case of C7-HSL) to form the signaling molecule.

Enzymatic Degradation:

Several bacterial species produce enzymes called lactonases, which can degrade AHL molecules like C7-HSL by cleaving the lactone ring. This mechanism helps regulate QS by controlling the concentration of signaling molecules in the environment.

Physical and Chemical Properties

  • Appearance: Crystalline solid []
  • Melting Point: No data available
  • Boiling Point: No data available
  • Solubility: Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and a 1:1 mixture of DMSO and PBS (pH 7.2) (0.5 mg/ml) []
  • Stability: Stable under refrigerated conditions []

C7-HSL acts as a signaling molecule in the QS system. As the bacterial population grows, the concentration of C7-HSL in the environment increases. When this concentration reaches a threshold level, it can diffuse into bacterial cells and bind to specific LuxR-type transcriptional regulators []. This binding triggers a conformational change in the LuxR protein, enabling it to interact with DNA and activate the transcription of genes associated with various cellular processes.

XLogP3

2.1

Appearance

Assay:≥98%A crystalline solid

Wikipedia

N-Heptanoylhomoserine lactone

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> Fatty acyl homoserine lactones [FA0803]

Dates

Modify: 2023-08-15

Explore Compound Types